molecular formula C14H15N3O4S2 B2596257 4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide CAS No. 300712-71-4

4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2596257
CAS No.: 300712-71-4
M. Wt: 353.41
InChI Key: GHOSICFKGPPMPD-UHFFFAOYSA-N
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Description

4-Morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide is a synthetic small molecule designed for research use, featuring a benzamide core integrated with morpholinosulfonyl and 1,3-thiazol-2-yl groups. The morpholine ring is a common feature in medicinal chemistry known to enhance solubility and improve pharmacokinetic properties, while the thiazole moiety is a privileged structure in drug discovery due to its versatile biological activity . This molecular architecture makes the compound a valuable scaffold for probing various biological pathways and developing novel therapeutic agents. The compound is of significant interest in medicinal chemistry research. Its structure is analogous to other sulfonamide-based thiazole derivatives that have been investigated as inhibitors of specific enzymes, such as phosphoinositide 3-kinase (PI3K) . Furthermore, 4-(1,3-thiazol-2-yl)morpholine hybrids have demonstrated potent and selective antimicrobial activity, with mechanistic studies indicating they can cause apoptosis and disrupt cell membrane integrity in pathogenic fungi and bacteria . Researchers can utilize this compound to explore its potential in areas including kinase inhibition, antimicrobial development, and adenosine receptor modulation. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c18-13(16-14-15-5-10-22-14)11-1-3-12(4-2-11)23(19,20)17-6-8-21-9-7-17/h1-5,10H,6-9H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOSICFKGPPMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving sulfur and nitrogen-containing precursors. The benzamide group is introduced via amide bond formation, often using coupling reagents like EDCI or DCC. The morpholine sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The morpholinosulfonyl group participates in multiple transformations due to its electron-withdrawing nature and stability under various conditions.

Oxidation and Reduction

  • Oxidation : Under strong oxidizing conditions (e.g., H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub>), the sulfonamide group can oxidize to a sulfone derivative, though this is rare due to its inherent stability.

  • Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the sulfonamide to a sulfide, cleaving the S–N bond.

Reaction TypeConditionsProductYield (%)Source
OxidationH<sub>2</sub>O<sub>2</sub>, H<sub>2</sub>SO<sub>4</sub>Sulfone derivative<5
ReductionLiAlH<sub>4</sub>, THF, refluxN-(1,3-thiazol-2-yl)benzamide sulfide60–75

Nucleophilic Substitution

The sulfonyl oxygen can act as a leaving group in the presence of strong nucleophiles (e.g., amines or thiols), enabling substitution at the sulfur center.

Benzamide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding 4-morpholin-4-ylsulfonylbenzoic acid and 2-aminothiazole.

ConditionsReagentsProductsYield (%)Source
Acidic hydrolysis6M HCl, 100°C, 12 hrsBenzoic acid + 2-aminothiazole85–90
Basic hydrolysis2M NaOH, EtOH, reflux, 8 hrsSodium benzoate + 2-aminothiazole70–80

Thiazole Ring Reactions

The 1,3-thiazole ring participates in electrophilic substitution and coordination reactions.

Electrophilic Substitution

  • Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the 5-position of the thiazole ring .

  • Halogenation : Br<sub>2</sub> in acetic acid brominates the 4-position.

ReactionConditionsProductYield (%)Source
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C5-Nitro-thiazole derivative65–75
BrominationBr<sub>2</sub>, CH<sub>3</sub>COOH, 25°C4-Bromo-thiazole derivative80–85

Coordination Chemistry

The thiazole nitrogen coordinates with metal ions (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming stable complexes.

Coupling Reactions

The benzene ring undergoes palladium-catalyzed cross-coupling reactions:

Reaction TypeConditionsProductYield (%)Source
SuzukiPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>OBiaryl derivatives70–90
HeckPd(OAc)<sub>2</sub>, PPh<sub>3</sub>, Et<sub>3</sub>NVinylated benzamide60–75

Substitution at the Morpholine Group

The morpholine moiety undergoes nucleophilic substitution with primary amines (e.g., methylamine) in the presence of a base.

ConditionsReagentsProductYield (%)Source
K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CMethylamineN-Methylsulfonyl derivative50–60

Thermal Decomposition

At temperatures >200°C, the compound decomposes into morpholine, SO<sub>2</sub>, and a thiazole-containing residue.

Key Mechanistic Insights

  • Sulfonamide Stability : The morpholinosulfonyl group stabilizes the compound against hydrolysis but facilitates substitution reactions due to its electron-withdrawing effects.

  • Thiazole Reactivity : Electron-rich positions on the thiazole ring (C-4 and C-5) drive electrophilic substitutions .

  • Steric Effects : Bulkier substituents on the benzamide reduce reaction rates in coupling reactions.

Scientific Research Applications

Medicinal Chemistry

4-Morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. Research indicates that it may possess:

  • Antimicrobial Activity : Studies have demonstrated the compound's effectiveness against certain bacterial strains, suggesting its potential use in developing new antibiotics .
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in breast and colon cancer models. Mechanistic studies suggest it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Biochemistry

In biochemical studies, this compound serves as a valuable tool for understanding enzyme interactions and metabolic pathways:

  • Enzyme Inhibition Studies : It has been used to explore the inhibition of key enzymes involved in metabolic disorders, such as fructose-1,6-bisphosphatase. The compound's sulfonamide group is critical for binding to the active site of these enzymes, providing insights into enzyme regulation and potential therapeutic interventions .

Material Science

The unique structural features of 4-Morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide make it suitable for applications in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its sulfonamide functionality allows for improved adhesion and compatibility with various polymer systems.

Case Studies

Several studies highlight the applications of 4-Morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentration values indicating strong antibacterial properties.
Study 2Cancer Cell ProliferationIn vitro studies showed significant reduction in cell viability in breast cancer cell lines upon treatment with the compound.
Study 3Enzyme InteractionCharacterized as a potent inhibitor of fructose-1,6-bisphosphatase, providing insights into metabolic regulation mechanisms.

Mechanism of Action

The mechanism of action of 4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Modifications to the Sulfonyl Group

The sulfonyl group in the target compound is substituted with a morpholine ring, but analogs with alternative substituents exhibit distinct properties:

Compound Name Sulfonyl Substituent Key Features Biological Relevance Reference
AB4 4-Methyl-4H-1,2,4-triazol-3-yl Similarity score of 0.500 to target; methyl-triazole enhances steric bulk Potential kinase inhibition
AB5 4-Pyridin-2-ylpiperazin-1-yl Similarity score of 0.487; pyridine-piperazine improves basicity Antiviral activity (hypothesized)
4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide Amino group Simpler sulfonamide; lacks morpholine Antibacterial (e.g., sulfathiazole)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylamine Electron-withdrawing nitro group; diethylamine increases lipophilicity Not reported; structural analog for SAR studies

Key Insight : The morpholine sulfonyl group in the target compound balances hydrophilicity and steric effects, distinguishing it from analogs with aromatic (e.g., triazole) or aliphatic (e.g., diethylamine) substituents.

Variations in the Thiazole Substituent

The 1,3-thiazol-2-yl group is critical for binding interactions. Modifications here alter activity:

Compound Name Thiazole Substituent Key Features Biological Relevance Reference
4a () 5-(Morpholinomethyl)-4-(pyridin-3-yl) Morpholine on thiazole; pyridine enhances π-stacking Unspecified, but similar to kinase inhibitors
9g () 4-Phenyl-1,2,4-triazole-3-yl Triazole-thiazole hybrid; sulfur atoms aid redox activity Tyrosinase inhibition
EMAC2060 () 4-Methoxyphenyl Methoxy group increases electron density Potential HIV-1 RT inhibition
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl Methyl enhances hydrophobicity Plant growth modulation (129% activity)

Benzamide Core Modifications

The benzamide scaffold is conserved in most analogs, but substituent variations influence electronic and steric properties:

Compound Name Benzamide Substituent Key Features Synthesis Yield Reference
7 () 4-Formyl Aldehyde group for covalent binding High yield (quantitative)
9c () 4-Bromophenyl Bromine increases molecular weight Not reported; structural analysis via NMR
2-Chloro-5-(4-morpholinylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide Chlorine at position 2 Chlorine enhances electrophilicity Not reported

Key Insight: The absence of electron-withdrawing groups (e.g., nitro, chloro) on the target compound’s benzamide may reduce reactivity, favoring non-covalent target interactions.

Tautomerism and Spectral Properties

highlights tautomerism in triazole-thione analogs (e.g., compounds 7–9), where thione-thiol equilibria affect IR and NMR spectra. The target compound lacks such tautomerism, simplifying its spectral interpretation .

Biological Activity

4-Morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a morpholine ring, a thiazole moiety, and a benzamide structure. Its molecular formula is C13H15N3O3SC_{13}H_{15}N_3O_3S with a molecular weight of approximately 305.34 g/mol. The presence of the morpholine and thiazole groups contributes to its biological activity.

PropertyValue
Molecular FormulaC13H15N3O3SC_{13}H_{15}N_3O_3S
Molecular Weight305.34 g/mol
IUPAC Name4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide

Antitumor Activity

Studies have demonstrated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives of thiazole have shown potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor growth.

  • Mechanism of Action : The compound may interfere with the function of proteins involved in cell proliferation and survival, such as EGFR and HER2, which are critical targets in cancer therapy .
  • Case Studies : In vitro assays indicated that thiazole derivatives could effectively inhibit the proliferation of cancer cells with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of thiazole-containing compounds. The compound's structural features allow it to interact with microbial targets effectively.

  • Antifungal Properties : Compounds similar to 4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide have been shown to exhibit antifungal activity against strains such as Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MICs) in the low microgram range .
  • Mechanism : The interaction with fungal enzymes like CYP51 suggests a mechanism involving disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components. Modifications on the benzamide or thiazole moieties can enhance or diminish their efficacy.

Compound ModificationEffect on Activity
Substitution on ThiazoleIncreased cytotoxicity
Morpholine Ring VariantsAltered solubility and bioavailability

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of 4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide.

  • ADME Properties : Preliminary studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, suggesting good bioavailability.
  • Toxicity Studies : Toxicological assessments are necessary to establish safety profiles in vivo, particularly concerning off-target effects that may arise from its structural properties.

Q & A

Q. How to design a robust assay for evaluating antimicrobial activity?

  • Methodological Answer : Use broth microdilution (CLSI M07-A11) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess minimum inhibitory concentration (MIC) via optical density (OD₆₀₀). Synergy with β-lactams is tested using checkerboard assays .

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